Tert-butyl 4-(carbonochloridothioyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(carbonochloridothioyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(carbonochloridothioyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(carbonochloridothioyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonochloridothioyl group can be reduced to a thiol or an alcohol.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of tert-butyl 4-(substituted)piperazine-1-carboxylates.
Reduction: Formation of tert-butyl 4-(thiol)piperazine-1-carboxylate.
Oxidation: Formation of tert-butyl 4-(sulfoxide)piperazine-1-carboxylate.
Scientific Research Applications
Tert-butyl 4-(carbonochloridothioyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(carbonochloridothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate binding.
Protein Modification: Covalent modification of amino acid residues, altering protein function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(carbonochloridothioyl)piperazine-1-carboxylate is unique due to its carbonochloridothioyl group, which imparts distinct reactivity and potential biological activity. This functional group allows for specific interactions with nucleophiles, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl 4-carbonochloridothioylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2S/c1-10(2,3)15-9(14)13-6-4-12(5-7-13)8(11)16/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZPXIXEOBPGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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